molecular formula C17H18N2O3S B11237133 N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11237133
M. Wt: 330.4 g/mol
InChI Key: PCMVDIYEDAIETJ-UHFFFAOYSA-N
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Description

N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often explored for their potential medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the following steps:

    Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine, such as isopropylamine, under suitable conditions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the 5,5-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the dioxide form back to the thiazine form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the parent thiazine compound .

Scientific Research Applications

N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the isopropyl and carboxamide groups, which can enhance its biological activity and specificity. These functional groups can also influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

6-methyl-5,5-dioxo-N-propan-2-ylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C17H18N2O3S/c1-11(2)18-17(20)12-8-9-15-14(10-12)13-6-4-5-7-16(13)23(21,22)19(15)3/h4-11H,1-3H3,(H,18,20)

InChI Key

PCMVDIYEDAIETJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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